molecular formula C28H18N4O5 B2505375 (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone CAS No. 64675-68-9

(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone

Cat. No.: B2505375
CAS No.: 64675-68-9
M. Wt: 490.475
InChI Key: XGTRMXCITQXHGS-UHFFFAOYSA-N
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Description

(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a complex organic compound characterized by its unique structure, which includes nitro groups, a quinoline moiety, and a methanone group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration of Phenylquinoline: The starting material, 4-phenylquinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

    Amination: The nitro-quinoline derivative is then subjected to amination reactions to introduce the amino group at the 2-position.

    Coupling Reaction: The aminated product is coupled with a nitro-substituted benzoyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone: is similar to other nitro-quinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of nitro groups and a quinoline moiety makes it particularly effective in interacting with biological macromolecules.

Properties

IUPAC Name

[5-nitro-2-[(6-nitro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N4O5/c33-28(19-9-5-2-6-10-19)24-16-21(32(36)37)12-14-26(24)30-27-17-22(18-7-3-1-4-8-18)23-15-20(31(34)35)11-13-25(23)29-27/h1-17H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTRMXCITQXHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])NC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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